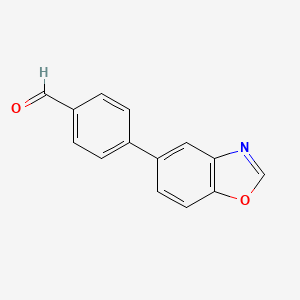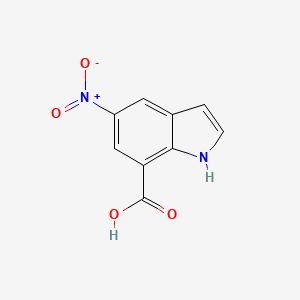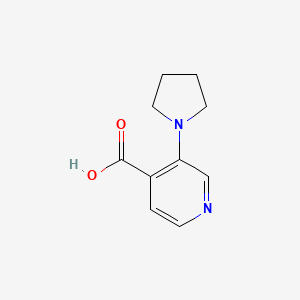
3-(Pyrrolidin-1-yl)isonicotinic acid
描述
“3-(Pyrrolidin-1-yl)isonicotinic acid” is a compound with the molecular formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in various databases such as PubChem . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in databases such as PubChem .
科研应用
Antitubercular Action : Isonicotinic acid hydrazides, including derivatives like 3-(Pyrrolidin-1-yl)isonicotinic acid, have been synthesized and tested for antitubercular action. This highlights its potential in developing treatments for tuberculosis (Isler et al., 1955).
Antimicrobial Activities : Derivatives of isonicotinic acid have been synthesized and evaluated for their antimicrobial activities, showcasing their potential use in creating new antimicrobial agents (Bayrak et al., 2009).
Luminescent Properties : Isonicotinic acid complexes have been studied for their luminescent properties, indicating potential applications in fluorescence probing and the development of materials with optical properties (Yuan & Liu, 2005).
Coordination Polymers for Luminescent and Catalytic Applications : Novel 4d–4f heterometallic coordination polymers have been synthesized using isonicotinic acid, showcasing applications in luminescence and catalysis (Gu & Xue, 2007).
Organic-Inorganic Hybrid Compounds : Organic-inorganic hybrids based on derivatives of pyridine acids, including isonicotinic acid, have been synthesized, indicating their potential use in crystal engineering and as catalysts in organic reactions (Sławińska et al., 2022).
Photocatalytic Degradation of Pollutants : A study demonstrated that incorporating isonicotinic acid into metal-organic frameworks enhanced photocatalytic degradation of methylene blue, a model pollutant, indicating potential environmental applications (Zulys et al., 2022).
Vibrational Spectra and Structural Analysis : The vibrational (IR and Raman) spectra of isonicotinic acids have been studied, providing insights into the structural analysis of these compounds (Koczoń et al., 2003).
Synthesis of Triorganotin(IV) Pyridinecarboxylates : Triorganotin(IV) pyridinecarboxylates, including those derived from isonicotinic acid, have been synthesized, indicating potential applications in the field of organometallic chemistry (Ma et al., 2009).
C-H Functionalization for Drug Discovery : C-H functionalizations of pyridine rings in nicotinic and isonicotinic acids have been developed, a method significant for the preparation of structurally diverse compounds important in drug discovery (Wasa et al., 2010).
性质
IUPAC Name |
3-pyrrolidin-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCKDDTUOLQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




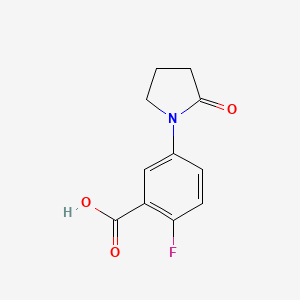

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)

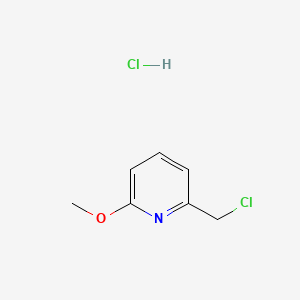
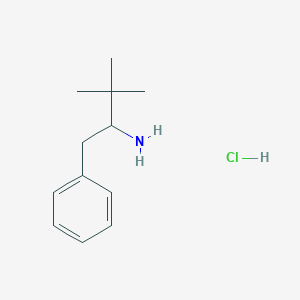
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
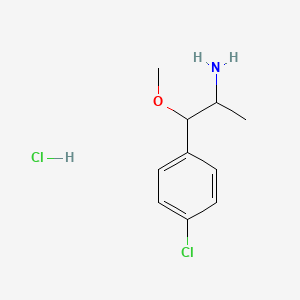
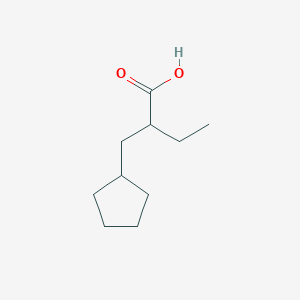
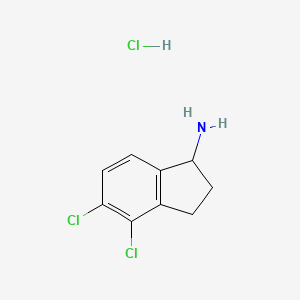
amine](/img/structure/B1455427.png)
